3,4,5-trihydroxybenzoic acid;zinc
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Overview
Description
It is known for its antioxidant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trihydroxybenzoic acid can be synthesized through the hydrolysis of tannins, which are found in plants. The hydrolysis process involves breaking down tannins using acidic or alkaline conditions to release 3,4,5-trihydroxybenzoic acid . Another method involves the oxidation of 1,2,3-trihydroxybenzene (pyrogallol) using oxidizing agents such as potassium permanganate or nitric acid .
Industrial Production Methods
Industrial production of 3,4,5-trihydroxybenzoic acid typically involves the extraction from plant sources followed by purification processes. The extraction is usually done using solvents like methanol or ethanol, and the purification involves crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds like rufigallol when treated with concentrated sulfuric acid.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo esterification to form esters such as methyl gallate, ethyl gallate, and propyl gallate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride.
Esterification Reagents: Alcohols (methanol, ethanol, propanol) in the presence of acid catalysts.
Major Products Formed
Rufigallol: Formed through oxidation.
Methyl Gallate, Ethyl Gallate, Propyl Gallate: Formed through esterification.
Scientific Research Applications
3,4,5-Trihydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-trihydroxybenzoic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It targets molecular pathways involved in inflammation, apoptosis, and cancer progression . For example, it inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and potentially preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Phenol: A basic aromatic compound with antiseptic properties.
Pyrogallol: A trihydroxybenzene with similar antioxidant properties.
Uniqueness
3,4,5-Trihydroxybenzoic acid stands out due to its three hydroxyl groups, which enhance its antioxidant capacity and make it more effective in scavenging free radicals compared to benzoic acid and phenol . Its ability to form esters and other derivatives also adds to its versatility in various applications .
Properties
Molecular Formula |
C14H12O10Zn |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
3,4,5-trihydroxybenzoic acid;zinc |
InChI |
InChI=1S/2C7H6O5.Zn/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12); |
InChI Key |
GIFWBTJFSUNCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O.[Zn] |
Origin of Product |
United States |
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